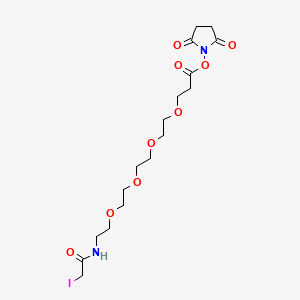

Iodoacetyl-PEG4-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

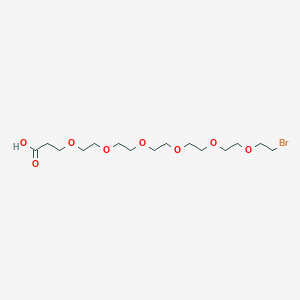

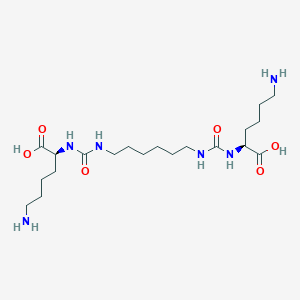

Iodoacetyl-PEG4-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It is particularly valued for its ability to join two essential ligands, facilitating the formation of PROTAC molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetyl-PEG4-NHS ester typically involves the reaction of iodoacetic acid with PEG4 and N-hydroxysuccinimide (NHS) under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature until the formation of the ester is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under specific conditions to maintain its stability and reactivity .

Analyse Des Réactions Chimiques

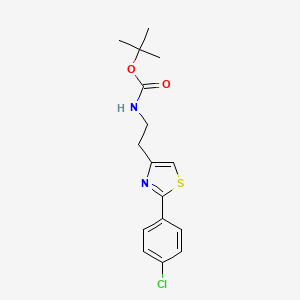

Types of Reactions: Iodoacetyl-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The iodoacetyl group reacts with sulfhydryl groups (–SH) in proteins, forming stable thioether linkages . This reaction is highly selective and occurs under physiological pH conditions.

Common Reagents and Conditions:

Reagents: Sulfhydryl-containing compounds, such as cysteine residues in proteins.

Conditions: Physiological pH (around 7.4), typically in aqueous buffers.

Major Products: The major product of the reaction between this compound and sulfhydryl groups is a thioether-linked conjugate. This product is stable and retains the functional properties of the original protein .

Applications De Recherche Scientifique

Iodoacetyl-PEG4-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

Biology: Facilitates the study of protein-protein interactions by enabling the selective labeling and modification of proteins.

Medicine: Integral in the development of PROTACs for targeted protein degradation, offering potential therapeutic applications in treating diseases such as cancer

Industry: Employed in the production of bioconjugates and drug delivery systems, enhancing the solubility and stability of therapeutic agents

Mécanisme D'action

Iodoacetyl-PEG4-NHS ester exerts its effects through the formation of stable thioether linkages with sulfhydryl groups in proteins. This reaction is facilitated by the iodoacetyl group, which undergoes nucleophilic substitution with the sulfhydryl group, resulting in a covalent bond. The PEG4 spacer arm provides flexibility and solubility, enhancing the overall stability and functionality of the conjugate .

Molecular Targets and Pathways: The primary molecular targets of this compound are sulfhydryl-containing proteins. The compound exploits the ubiquitin-proteasome system to selectively degrade target proteins, making it a valuable tool in the development of targeted therapies .

Comparaison Avec Des Composés Similaires

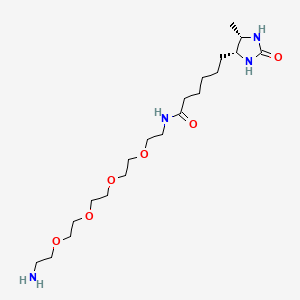

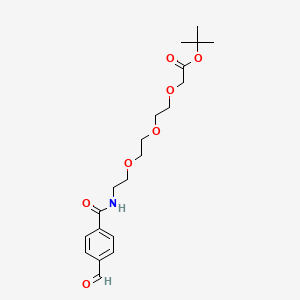

Iodoacetyl-PEG4-NHS ester is unique due to its PEG-based structure and its ability to form stable thioether linkages with sulfhydryl groups. Similar compounds include:

Maleimide-PEG-NHS esters: These compounds also react with sulfhydryl groups but have different spacer arms and reactivity profiles.

Bromoacetyl-PEG-NHS esters: Similar to iodoacetyl derivatives but with different halogen atoms, affecting their reactivity and stability.

Uniqueness: this compound stands out due to its high reactivity and selectivity for sulfhydryl groups, as well as its ability to enhance the solubility and stability of conjugated proteins .

Propriétés

Formule moléculaire |

C17H27IN2O9 |

|---|---|

Poids moléculaire |

530.3 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C17H27IN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) |

Clé InChI |

ZWXHWNWXEXCATP-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CI |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)

![(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11828145.png)

![Tricyclo[3.3.1.13,7]decane-1-butanamide](/img/structure/B11828183.png)

![1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)

![[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-](/img/structure/B11828225.png)